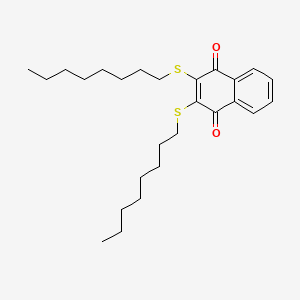

2,3-Bis(n-octylthio)-1,4-naphthalenedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Bis(n-octylthio)-1,4-naphthalenedione is a chemical compound with the molecular formula C26H38O2S2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2,3-Bis(n-octylthio)-1,4-naphthalenedione consists of a naphthalenedione core substituted with octylthio groups at the 2 and 3 positions . The molecular formula is C26H38O2S2 and the molecular weight is 446.71 .Wissenschaftliche Forschungsanwendungen

Plastic Scintillators and Luminescent Dyes

Research on plastic scintillators based on polymethyl methacrylate has explored various luminescent dyes, including the application of 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives. These compounds serve as luminescent activators or wavelength shifters in scintillators, enhancing their efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Heterocyclic Naphthalimides in Medicinal Chemistry

Heterocyclic naphthalimides, including 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, exhibiting broad therapeutic potentials. Some derivatives have entered clinical trials as anticancer agents, while others are being explored as antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, and for diagnostic and imaging applications in biological processes (Gong et al., 2016).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemic compounds, including those derived from 2,3-Bis(n-octylthio)-1,4-naphthalenedione, has been highlighted as an important area in asymmetric organic synthesis. These processes utilize chiral catalysts to achieve high enantioselectivity and yield, marking significant advancements in the synthesis of chiral compounds (Pellissier, 2011).

Antioxidant Capacity and Radical Scavenging

Studies on the antioxidant capacity of compounds have included the examination of 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives. These compounds have been evaluated for their ability to scavenge radicals and protect against oxidative stress, contributing valuable insights into their potential therapeutic applications (Ilyasov et al., 2020).

Safety and Hazards

The safety data sheet for 2,3-Bis(n-octylthio)-1,4-naphthalenedione can be viewed and downloaded for free at Echemi.com . It provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Eigenschaften

IUPAC Name |

2,3-bis(octylsulfanyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-15-19-29-25-23(27)21-17-13-14-18-22(21)24(28)26(25)30-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKODPLUMGYRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662996 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(n-octylthio)-1,4-naphthalenedione | |

CAS RN |

103049-97-4 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/no-structure.png)

![Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-](/img/structure/B560800.png)

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)

![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)